2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one
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Overview
Description
2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one is a heterocyclic compound that features a nitrophenyl group attached to an oxadiazolone ring
Preparation Methods
The synthesis of 2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one typically involves the reaction of 3-nitrobenzohydrazide with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazolone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The oxadiazolone ring can be oxidized under specific conditions to form different products, depending on the reagents used.
Scientific Research Applications
2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific optical and electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the oxadiazolone ring can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(3-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one include:
2-(4-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one: Similar structure but with the nitro group in the para position.
2-(3-Aminophenyl)-1,2,4-oxadiazol-5(2H)-one: The nitro group is replaced with an amino group.
2-(3-Nitrophenyl)-1,3,4-oxadiazol-5(2H)-one: The oxadiazolone ring is modified to a different isomeric form
These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the unique aspects of this compound.
Properties
CAS No. |
138320-95-3 |
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Molecular Formula |
C8H5N3O4 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C8H5N3O4/c12-8-9-5-10(15-8)6-2-1-3-7(4-6)11(13)14/h1-5H |
InChI Key |
ZIJOLQIYPQQZML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=NC(=O)O2 |
Origin of Product |
United States |
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